![molecular formula C23H32N2O5 B5132820 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine CAS No. 5866-05-7](/img/structure/B5132820.png)
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It has also been shown to have affinity for other serotonin receptor subtypes, including 5-HT2C and 5-HT7. 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine's effects are thought to be mediated through its interaction with these receptors, although the exact mechanisms of action are not fully understood.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including alterations in serotonin levels and activity in the central nervous system. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have effects on mood, anxiety, and cognition in animal models, although the exact nature of these effects is still being investigated.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments, including its high purity and well-established synthesis method. It is also relatively stable and can be easily stored and transported. However, there are also limitations to its use, including its potential for off-target effects and the need for careful control of dosage and administration.
Future Directions
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, including investigations into its potential therapeutic applications for mood disorders and anxiety. Further studies are also needed to better understand its mechanisms of action and potential interactions with other psychoactive substances. Additionally, the development of more selective and potent 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine analogs may provide new tools for investigating the role of serotonin in the central nervous system.
Synthesis Methods
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 2,4,5-trimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. The purity of the final product is typically determined through chromatographic techniques such as HPLC.
Scientific Research Applications
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in a variety of scientific research applications, including studies on serotonin receptors, as a tool to investigate the role of serotonin in the central nervous system. It has also been used in studies investigating the effects of psychoactive substances on behavior and cognition. 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have effects on mood, anxiety, and cognition in animal models, and has been used as a model compound to investigate the mechanisms of action of other psychoactive substances.
properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-8-6-7-17(23(19)30-5)15-24-9-11-25(12-10-24)16-18-13-21(28-3)22(29-4)14-20(18)27-2/h6-8,13-14H,9-12,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALFRZXPAIBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974197 |
Source
|
Record name | 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5866-05-7 |
Source
|
Record name | 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.